![molecular formula C9H9F3N2O B14482478 N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide CAS No. 64392-58-1](/img/structure/B14482478.png)
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group attached to a trifluoroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzylamine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-aminobenzylamine attacks the carbonyl carbon of trifluoroacetic anhydride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in organic solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Aminophenyl)methyl]-N-methylacetamide
- N-[(2-Aminophenyl)methyl]-N-ethylacetamide
- N-(2-Aminophenyl)pyrroles
Uniqueness
N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry for drug design.
Eigenschaften
CAS-Nummer |
64392-58-1 |
|---|---|
Molekularformel |
C9H9F3N2O |
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
N-[(2-aminophenyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8(15)14-5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) |
InChI-Schlüssel |
QDFFFEWWDVWXFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)
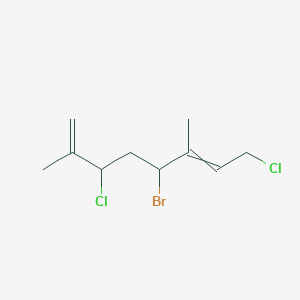
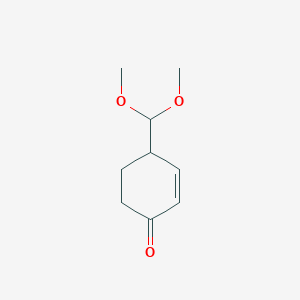
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
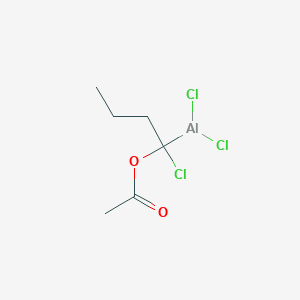
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
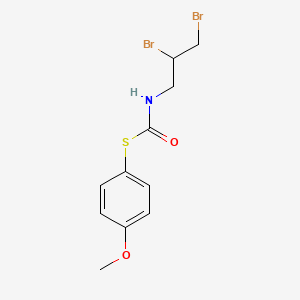
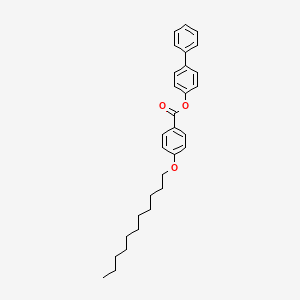
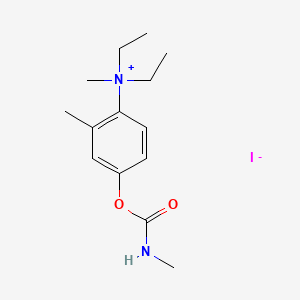
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
